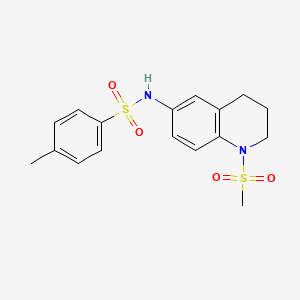

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide

Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a methanesulfonyl group at position 1 and a 4-methylbenzenesulfonamide moiety at position 6. Its molecular formula is C₁₇H₂₀N₂O₄S₂, with a calculated molecular weight of 380.49 g/mol. The methanesulfonyl group (CH₃SO₂) introduces electron-withdrawing properties, while the 4-methylbenzenesulfonamide contributes steric bulk and modulates solubility.

Propriétés

IUPAC Name |

4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-13-5-8-16(9-6-13)25(22,23)18-15-7-10-17-14(12-15)4-3-11-19(17)24(2,20)21/h5-10,12,18H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIOUCVNEPDZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the tetrahydroquinoline ring: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

Introduction of the methanesulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline ring using methanesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the sulfonamide group: The final step involves the reaction of the methanesulfonyl-substituted tetrahydroquinoline with 4-methylbenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines.

Applications De Recherche Scientifique

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: The compound is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparaison Avec Des Composés Similaires

Substituent Analysis

- Methanesulfonyl vs. Benzoyl Groups :

The target compound’s methanesulfonyl group is smaller and more polar than the benzoyl substituents in analogues . This may enhance aqueous solubility but reduce lipophilicity, impacting membrane permeability. - Sulfonamide Aromatic Rings :

The 4-methyl group in the target compound’s benzenesulfonamide introduces moderate steric hindrance compared to the 4-fluoro (electron-withdrawing) and 2,4-dimethyl (sterically bulky) groups in analogues . These differences could influence binding affinities in enzyme active sites. - Structural Complexity: The compound from incorporates a fused tetrahydroisoquinoline system and a propionamide chain, suggesting divergent biological targets compared to the simpler tetrahydroquinoline scaffold of the target compound.

Implications for Structure-Activity Relationships (SAR)

- highlights challenges in SAR studies for quinolinyl derivatives like QOD and ICD due to insufficient structural data . The 4-methylbenzenesulfonamide may balance steric and electronic effects for selective inhibition.

Methodological Considerations

- Molecular Dynamics (MD) Simulations: MD could elucidate dynamic interactions between the target compound and hypothetical targets, addressing gaps noted in for analogues like QOD and ICD .

Activité Biologique

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a sulfonamide group, which enhances its solubility and biological interactions. The presence of the methanesulfonyl group is significant for its reactivity and stability in biological environments.

Antimicrobial Activity

Mechanism of Action:

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide exhibits significant antimicrobial activity primarily through the inhibition of key enzymes involved in bacterial cell wall synthesis. Specifically, it targets:

- MurD : An enzyme critical for peptidoglycan biosynthesis.

- GlmU : Another enzyme essential for cell wall integrity.

By inhibiting these enzymes, the compound demonstrates bactericidal effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

In Vitro Studies

In vitro studies have indicated that this compound possesses a minimum inhibitory concentration (MIC) that is competitive with existing antibiotics. For instance:

These results suggest that N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide could be a promising candidate for further development as an antibiotic agent.

Case Studies

A recent study focused on the structural optimization of this compound to enhance its binding affinity to target enzymes. The researchers employed molecular docking studies to predict interactions at the active sites of MurD and GlmU. The findings indicated that modifications to the sulfonamide group could significantly improve binding efficacy and selectivity .

Pharmacological Profile

The pharmacological profile of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide suggests potential applications beyond antimicrobial therapy:

- Anti-inflammatory : Preliminary studies indicate that this compound may modulate inflammatory pathways.

- Anticancer : Investigations into its effects on cancer cell lines are ongoing, with initial results showing promise in inhibiting tumor growth in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.